[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with dichloro groups and a carboxylate ester linked to a propylamino group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro substituents at the 5 and 6 positions of the pyridine ring.
Esterification: The carboxylate ester is formed by reacting the pyridine derivative with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can result in the replacement of dichloro groups with various nucleophiles.
Scientific Research Applications
[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its specific functional groups.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The presence of the dichloro and propylamino groups allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. Detailed studies on its binding affinity and kinetics are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [2-Oxo-2-(ethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate
- [2-Oxo-2-(methylamino)ethyl] 5,6-dichloropyridine-3-carboxylate
- [2-Oxo-2-(butylamino)ethyl] 5,6-dichloropyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate exhibits unique properties due to the specific length and structure of the propylamino group. This affects its binding affinity, solubility, and overall biological activity. The dichloro substituents also contribute to its distinct reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-2-3-14-9(16)6-18-11(17)7-4-8(12)10(13)15-5-7/h4-5H,2-3,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOSAFPZGIDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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